Physicochemical Property Comparison: CAS 2034251-33-5 vs. Rivaroxaban
CAS 2034251-33-5 exhibits a distinct physicochemical profile relative to the clinically approved FXa inhibitor Rivaroxaban (BAY 59-7939). The target compound has a lower molecular weight (334.85 vs. 435.88 g/mol) and higher lipophilicity (logP 4.70 vs. ~1.9), with only one hydrogen bond donor compared to Rivaroxaban's single donor as well, but notably fewer hydrogen bond acceptors (4 vs. 6) and a smaller topological polar surface area (41 vs. ~87 Ų) [1][2]. These differences suggest that CAS 2034251-33-5 may exhibit distinct membrane permeability and oral absorption characteristics, potentially offering advantages in CNS penetration or alternative routes of administration that are not achievable with the larger, more polar oxazolidinone-containing Rivaroxaban scaffold.
| Evidence Dimension | Physicochemical properties relevant to drug-likeness |
|---|---|
| Target Compound Data | MW: 334.85; logP: 4.70; HBD: 1; HBA: 4; tPSA: 41 Ų; Rotatable bonds: 4 |
| Comparator Or Baseline | Rivaroxaban: MW: 435.88; logP: ~1.9; HBD: 1; HBA: 6; tPSA: ~87 Ų |
| Quantified Difference | ΔMW: -101 g/mol (23% reduction); ΔlogP: +2.80; ΔtPSA: -46 Ų (53% reduction) |
| Conditions | Calculated/predicted physicochemical properties from ZINC15 database and published Rivaroxaban data |
Why This Matters
The significant differences in molecular weight, lipophilicity, and polar surface area directly impact membrane permeability and oral bioavailability potential, making CAS 2034251-33-5 a structurally distinct scaffold for exploring FXa inhibitor chemical space beyond the Rivaroxaban oxazolidinone series.
- [1] ZINC15 Database. Substance ZINC000003331570. Molecular weight: 334.853; logP: 4.701; HBD: 1; HBA: 4; tPSA: 41 Ų; Rotatable bonds: 4. View Source
- [2] Rivaroxaban DrugBank entry (DB06228). Molecular weight: 435.882; logP: 1.9; HBA: 6; tPSA: 87 Ų. View Source
